Physicochemical properties of 6-Chloropyridine-2-carbaldehyde
Physicochemical properties of 6-Chloropyridine-2-carbaldehyde
An In-depth Technical Guide to the Physicochemical Properties of 6-Chloropyridine-2-carbaldehyde
Introduction
6-Chloropyridine-2-carbaldehyde, with CAS Number 54087-03-5, is a heterocyclic organic compound of significant interest to the pharmaceutical and agrochemical industries.[1][2] Structurally, it is a pyridine ring substituted with a chlorine atom at the 6-position and an aldehyde (formyl) group at the 2-position.[2] This arrangement of functional groups imparts a unique reactivity profile, making it a valuable and versatile intermediate in organic synthesis.[2] The presence of the electron-withdrawing chlorine atom and the reactive aldehyde group makes the molecule a key building block for constructing more complex, biologically active molecules.[2][3] This guide provides a comprehensive overview of its core physicochemical properties, analytical characterization, safety protocols, and synthetic utility, designed for researchers and drug development professionals.
Chemical Identity and Molecular Structure
Correctly identifying a chemical is the foundation of all scientific work. 6-Chloropyridine-2-carbaldehyde is known by several synonyms, which is important to recognize when searching literature and chemical databases.
Key Identifiers:
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IUPAC Name: 6-chloropyridine-2-carbaldehyde[4]
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Common Synonyms: 6-Chloropicolinaldehyde, 2-Chloro-6-formylpyridine, 6-Chloro-2-pyridinecarboxaldehyde[1][2][5]
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CAS Number: 54087-03-5[4]
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Molecular Weight: 141.56 g/mol [1] (Computed: 141.55 g/mol [4])
Caption: Molecular structure of 6-Chloropyridine-2-carbaldehyde.
Physicochemical Properties
The physical state and solubility of a compound are critical for determining appropriate reaction conditions, purification methods, and formulation strategies. 6-Chloropyridine-2-carbaldehyde is typically a white to yellow or brown crystalline powder or solid, depending on its purity.[1][2][7]
Table 1: Summary of Physicochemical Data
| Property | Value | Source(s) |
| Physical Form | White to almost white powder/crystal | [2][7] |
| Melting Point | 68-71°C | [1][5][6][7] |
| Boiling Point | 219.0 ± 20.0 °C (Predicted) | [1][8] |
| Density | 1.332 ± 0.06 g/cm³ (Predicted) | [1][8] |
| Flash Point | 86.2 ± 21.8 °C | [7] |
| Solubility | Soluble in organic solvents | [2] |
| Vapor Pressure | 0.1 ± 0.4 mmHg at 25°C (Predicted) | [1] |
| XLogP3 | 1.6 | [4][7] |
The aldehyde functional group is highly reactive and can participate in a wide range of chemical transformations, including nucleophilic additions and condensation reactions.[2] The chlorine atom at the 6-position enhances the electrophilic character of the pyridine ring, making the compound a useful substrate in various coupling reactions and nucleophilic aromatic substitution reactions.[2] This dual reactivity is fundamental to its role as a versatile synthetic intermediate.
Analytical Characterization Workflow
Confirming the identity and purity of 6-Chloropyridine-2-carbaldehyde requires a combination of spectroscopic techniques. Each method provides unique information about the molecule's structure.
Caption: Standard workflow for the analytical characterization of an organic compound.
Infrared (IR) Spectroscopy
The IR spectrum is used to identify key functional groups. For 6-Chloropyridine-2-carbaldehyde, the most characteristic absorption is the strong, sharp carbonyl (C=O) stretch of the aldehyde, which typically appears in the 1650–1750 cm⁻¹ region.[9] Other expected signals include aromatic C=C stretching bands around 1450–1600 cm⁻¹ and the C-Cl stretching vibration, which is usually found in the fingerprint region.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
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¹H NMR: The spectrum would show three distinct aromatic proton signals corresponding to the hydrogens on the pyridine ring. The aldehyde proton (-CHO) would appear as a highly deshielded singlet, typically downfield (>9 ppm).
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¹³C NMR: The spectrum would display six signals: five for the aromatic carbons of the pyridine ring and one for the highly deshielded aldehyde carbonyl carbon (typically >180 ppm).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition. The mass spectrum of 6-Chloropyridine-2-carbaldehyde will exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of chlorine. Two peaks will be observed: one for the ³⁵Cl isotope (M) and another for the ³⁷Cl isotope (M+2) in an approximate 3:1 ratio of intensity. This pattern is a definitive indicator of a monochlorinated compound. The exact mass is 140.9981414 Da.[4]
Safety, Handling, and Storage
As a reactive chemical intermediate, 6-Chloropyridine-2-carbaldehyde must be handled with appropriate precautions. It is classified as hazardous and requires careful management in a laboratory setting.
GHS Hazard Statements:
Precautionary Measures:
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Handling: Use only in a well-ventilated area, preferably under a chemical fume hood.[10] Avoid breathing dust, fumes, or vapors.[8] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11]
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Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[10] It is recommended to store under an inert atmosphere to maintain product quality.[10]
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Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[10]
Caption: A simplified workflow for the safe handling and storage of chemical reagents.
Synthetic Applications
The primary value of 6-Chloropyridine-2-carbaldehyde lies in its utility as a synthetic building block. Its bifunctional nature allows for sequential or tandem reactions to construct complex molecular architectures. It serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals, such as fungicides and herbicides.[2][3] The aldehyde can be converted into other functional groups (e.g., amines, alcohols, acids) or used to form larger structures via reactions like the Wittig or aldol reactions, while the chloro-substituent can be displaced or used in cross-coupling reactions.
Caption: Role as a bifunctional intermediate in chemical synthesis.
Conclusion
6-Chloropyridine-2-carbaldehyde is a pivotal chemical intermediate characterized by its distinct physicochemical properties and versatile reactivity. Its structure, featuring both a reactive aldehyde and a synthetically useful chlorine substituent on a pyridine core, makes it an indispensable tool for medicinal and agricultural chemists. A thorough understanding of its properties, analytical profile, and safety requirements, as detailed in this guide, is essential for its effective and safe utilization in research and development.
References
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6-Chloro-2-pyridinecarboxaldehyde. (n.d.). PubChem. Retrieved January 1, 2026, from [Link]
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6-Chloropyridine-3-carbaldehyde. (n.d.). PubChem. Retrieved January 1, 2026, from [Link]
- Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate pyridine-2-carboxaldehydes. (n.d.). Google Patents.
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Pyridine-2-carbaldehyde. (n.d.). Wikipedia. Retrieved January 1, 2026, from [Link]
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Structure, Vibrational Spectra, and Cryogenic Matrix Photochemistry of 6-Bromopyridine-2-carbaldehyde. (2023-02-09). National Institutes of Health. Retrieved January 1, 2026, from [Link]
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Infrared (IR) Spectroscopy Practice Problems. (n.d.). Chemistry Steps. Retrieved January 1, 2026, from [Link]
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2-Amino-6-pyridinecarboxaldehyde. (n.d.). PubChem. Retrieved January 1, 2026, from [Link]
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